Z-Dl-Ala-Gly-OH

Description

BenchChem offers high-quality Z-Dl-Ala-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Dl-Ala-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954135 |

Source

|

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-17-4 |

Source

|

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Decoding the Dipeptide Building Block

An In-Depth Technical Guide to Z-DL-Ala-Gly-OH: Properties, Structure, and Applications

N-α-Benzyloxycarbonyl-DL-alanylglycine, commonly abbreviated as Z-DL-Ala-Gly-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. It consists of a racemic mixture of alanine (DL-alanine) linked to glycine via a peptide bond. The N-terminus of the alanine residue is protected by a benzyloxycarbonyl group, denoted by "Z". This protective group is instrumental, conferring specific chemical properties that make the molecule a versatile tool in synthetic peptide chemistry.

This guide provides a comprehensive technical overview of Z-DL-Ala-Gly-OH, delving into its chemical structure, physicochemical properties, synthesis, and key applications. The discussion is tailored for researchers and professionals engaged in peptide synthesis and drug discovery, offering insights into the causality behind its utility and experimental handling.

Molecular Structure and Identification

The fundamental identity of Z-DL-Ala-Gly-OH is defined by its unique arrangement of atoms and functional groups. The molecule is composed of a glycine residue C-terminally linked to a DL-alanine residue. The DL-alanine signifies a racemic mixture, containing both D-alanine and L-alanine enantiomers. The critical feature is the benzyloxycarbonyl (Z) group attached to the amino group of alanine, which prevents unwanted side reactions during peptide coupling.

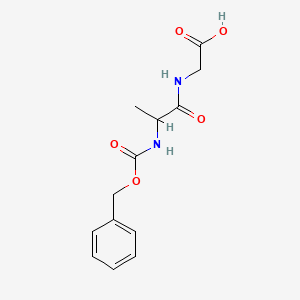

The IUPAC name for this compound is 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid.[][2] Its structure is unambiguously represented by its SMILES notation: CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1.[2]

Caption: 2D Chemical Structure of Z-DL-Ala-Gly-OH.

Physicochemical and Chemical Properties

The properties of Z-DL-Ala-Gly-OH are a direct consequence of its structure. The presence of the aromatic Z-group, the peptide backbone, and the terminal carboxylic acid dictate its behavior in various chemical environments.

The benzyloxycarbonyl group is a key N-protecting group in peptide synthesis. Its primary function is to render the N-terminal amine unreactive during the activation of the C-terminal carboxyl group for peptide bond formation. This prevents self-polymerization and ensures sequential, controlled peptide chain elongation. Furthermore, the Z-group enhances the molecule's stability and can improve its solubility in organic solvents, which is advantageous for solution-phase synthesis.[3][4]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2503-31-3 | [2][3][5] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [][3][6] |

| Molecular Weight | 280.28 g/mol | [][3][6] |

| Appearance | White powder or solid | [][4] |

| Melting Point | 133 - 135 °C | [][3] |

| Storage Conditions | 0 - 8 °C | [][3] |

Synthesis and Characterization Workflow

General Synthesis Protocol

The synthesis of Z-DL-Ala-Gly-OH is a classic example of peptide coupling. While various methods exist, a common approach involves the coupling of N-protected Z-DL-Alanine with a C-protected Glycine ester (e.g., Gly-OEt), followed by deprotection of the C-terminus.

Experimental Protocol: Conceptual Peptide Coupling

-

Activation of Z-DL-Alanine: Dissolve Z-DL-Alanine in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran). Cool the solution to 0 °C. Add a coupling agent (e.g., DCC, HBTU) and an activator (e.g., HOBt, NHS) to form an activated ester of Z-DL-Alanine. The choice of coupling reagent is critical to minimize racemization and maximize yield.

-

Coupling Reaction: In a separate flask, dissolve Glycine methyl or ethyl ester hydrochloride and a tertiary base (e.g., triethylamine, N-methylmorpholine) in the same solvent to neutralize the salt and liberate the free amine. Add this solution dropwise to the activated Z-DL-Alanine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product, Z-DL-Ala-Gly-OEt.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove by-products (e.g., DCU if DCC is used). Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), water, dilute base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Saponification (C-terminal Deprotection): Dissolve the purified Z-DL-Ala-Gly-OEt in a mixture of a suitable solvent (e.g., methanol, THF) and 1N NaOH. Stir at room temperature and monitor the hydrolysis of the ester by TLC.

-

Final Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of ~2-3 with cold 1N HCl to precipitate the final product, Z-DL-Ala-Gly-OH. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Conceptual workflow for the synthesis of Z-DL-Ala-Gly-OH.

Analytical Characterization

The identity and purity of the synthesized Z-DL-Ala-Gly-OH must be rigorously confirmed. A multi-technique approach is standard practice.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reversed-phase column with a water/acetonitrile gradient containing trifluoroacetic acid is a typical system.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent ion corresponding to [M+H]⁺ at m/z 281.29 and/or [M-H]⁻ at m/z 279.27.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the Z-group, the benzylic CH₂ protons, the α-protons of alanine and glycine, the methyl protons of alanine, and the amide protons.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons (amide, carbamate, carboxylic acid), aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, showing characteristic stretching frequencies for O-H (carboxylic acid), N-H (amide), C=O (carbamate, amide, carboxylic acid), and aromatic C-H bonds.

Applications in Research and Drug Development

Z-DL-Ala-Gly-OH is primarily utilized as a fundamental building block in peptide synthesis. Its applications are diverse and critical to advancing biochemical and pharmaceutical research.

-

Peptide Synthesis: It serves as a ready-to-use dipeptide unit for the synthesis of more complex peptide chains, which are essential in drug development.[2][3] Incorporating a dipeptide unit can sometimes improve coupling efficiency and reduce side reactions compared to stepwise single amino acid additions.

-

Biochemical Research: The compound is used in studies related to protein interactions and enzyme kinetics.[2][3] For instance, it can be used as a substrate or inhibitor in assays for proteases and other enzymes that recognize specific peptide sequences.

-

Pharmaceutical Formulations: Due to the stability conferred by the Z-group, this dipeptide can be incorporated into drug formulations to potentially enhance the stability and bioavailability of therapeutic agents.[2][3]

-

Stereochemical Studies: As a DL-racemic mixture, it can be used in the development of analytical methods for chiral separation or as a starting material for the enzymatic resolution of D and L peptide forms. The distinct biological activities of D- and L-peptides make this a crucial area of study; D-amino acid-containing peptides are often more resistant to proteolytic degradation, a desirable trait for therapeutic peptides.

Conclusion

Z-DL-Ala-Gly-OH is more than a simple chemical reagent; it is a foundational tool for innovation in peptide science. Its well-defined structure, characterized by the crucial benzyloxycarbonyl protecting group, provides stability and reactivity control essential for the synthesis of complex biomolecules. Understanding its chemical properties, synthesis pathways, and analytical characterization is paramount for researchers and drug development professionals. The insights provided in this guide serve as a technical foundation for leveraging this versatile dipeptide in the pursuit of novel therapeutics and a deeper understanding of biological processes at the molecular level.

References

The Strategic Role of the Benzyloxycarbonyl (Z) Group in the Chemistry of Z-Dl-Ala-Gly-OH

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide chemistry and therapeutic development, the dipeptide Z-Dl-Ala-Gly-OH occupies a significant niche, not merely as a synthetic building block but as a case study in the strategic application of protecting group chemistry. The benzyloxycarbonyl (Z or Cbz) group, covalently attached to the N-terminus of the alanine residue, is the cornerstone of this molecule's utility. This guide provides an in-depth technical analysis of the Z-group's multifaceted role in Z-Dl-Ala-Gly-OH, elucidating its function as a critical protecting group that governs reactivity, stability, and synthetic strategy. We will explore the mechanistic underpinnings of its application, its influence on the physicochemical properties of the dipeptide, and the rigorous protocols for its removal, offering field-proven insights for professionals in drug development and biochemical research.

Introduction: The Imperative of N-Terminal Protection in Peptide Synthesis

Uncontrolled polymerization and undesired side reactions are perennial challenges in peptide synthesis.[1][2] The nucleophilic nature of the α-amino group of an amino acid necessitates a temporary blockade to ensure regioselective formation of the peptide bond.[3][4] The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a seminal development that ushered in the era of modern, controlled peptide synthesis.[5][6] Its role in Z-Dl-Ala-Gly-OH is a classic illustration of this principle. By converting the primary amine of the alanine residue into a carbamate, the Z-group effectively suppresses its nucleophilicity, thereby directing the reaction exclusively to the carboxyl group for coupling with glycine.[3][7] This strategic protection is fundamental to building longer, well-defined peptide chains.[8][9]

The Benzyloxycarbonyl (Z) Group: A Chemical and Functional Dissection

The Z-group, with the chemical formula -COOCH₂Ph, is an organyl group that transforms a reactive amine into a significantly more stable carbamate.[10] Its introduction to an amino acid, such as in the synthesis of Z-Dl-Ala-Gly-OH, is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][7]

Mechanism of Z-Group Installation

The installation of the Z-group is a nucleophilic acyl substitution reaction. The amine nitrogen of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5] A base is required to neutralize the hydrochloric acid generated during the reaction, maintaining a pH that prevents protonation of the amine and potential racemization.[11]

}

Figure 1: Z-Group Protection Mechanism.

Physicochemical Impact on Z-Dl-Ala-Gly-OH

The introduction of the Z-group imparts several key physicochemical properties to the dipeptide:

-

Enhanced Stability: The carbamate linkage is stable to a wide range of reaction conditions, including mildly acidic and basic environments, which allows for the selective deprotection of other protecting groups in a complex synthesis.[12]

-

Increased Crystallinity: The bulky, aromatic nature of the benzyl group often enhances the crystallinity of the protected amino acid or peptide, facilitating purification by recrystallization.[11]

-

Modified Solubility: The Z-group increases the hydrophobicity of the molecule, altering its solubility profile. Z-Dl-Ala-Gly-OH, for instance, exhibits improved solubility in organic solvents commonly used in peptide synthesis.[13]

The Z-Group in Synthetic Workflows: Orthogonality and Strategic Deprotection

A cornerstone of modern peptide synthesis is the concept of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting others.[1][14][15] The Z-group is a key player in this strategy, being orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[12]

Deprotection of the Z-Group: Methodologies and Mechanisms

The removal of the Z-group is a critical step to liberate the N-terminal amine for subsequent peptide coupling or to yield the final deprotected peptide. The choice of deprotection method is dictated by the presence of other sensitive functional groups within the molecule.[11][12]

This is the most common and mildest method for Z-group cleavage.[7][12] It involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source.[7]

-

Mechanism: The reaction proceeds via the cleavage of the benzylic C-O bond, which generates an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]

}

Figure 2: Z-Group Deprotection via Hydrogenolysis.

-

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[8][16][17] This method is often faster and experimentally more convenient.[18]

The Z-group can also be cleaved under strong acidic conditions, such as with a solution of hydrogen bromide (HBr) in acetic acid.[7][11] This method is harsher and less common but is useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing amino acids that can poison the catalyst.[19]

-

Mechanism: The reaction involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[7]

Experimental Protocols

-

Preparation of Glycine Methyl Ester HCl: Suspend Glycine in methanol and bubble HCl gas through the solution at 0°C. Stir until the reaction is complete (monitored by TLC). Evaporate the solvent to obtain the ester hydrochloride.

-

Coupling Reaction:

-

In a round-bottom flask, dissolve Z-Dl-Alanine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1-1.2 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8]

-

Cool the solution to 0°C and add Dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq.).[8]

-

In a separate flask, neutralize Glycine methyl ester HCl (1.0-1.2 eq.) with a base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.0-1.2 eq.) in anhydrous DCM at 0°C.[8]

-

Add the neutralized glycine ester solution to the activated Z-Dl-Alanine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]

-

-

Work-up and Purification:

-

Saponification: Dissolve the dipeptide ester in a mixture of methanol and water, and add NaOH solution. Stir until the hydrolysis is complete. Acidify the solution to precipitate Z-Dl-Ala-Gly-OH, which can be collected by filtration and recrystallized.

-

Reaction Setup: Dissolve Z-Dl-Ala-Gly-OH (1.0 eq.) in methanol or ethanol.[8]

-

Catalyst and Hydrogen Donor: Add 10% Pd/C (typically 10-20% by weight of the peptide). To this suspension, add ammonium formate (4-5 eq.).[8]

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.[8]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.[8]

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptide, Dl-Ala-Gly.[8]

Data Summary

| Deprotection Method | Reagents | Conditions | Typical Yield | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Room temp, atmospheric pressure | >95% | Very mild, clean byproducts (toluene, CO₂) | Incompatible with sulfur-containing residues, reducible groups |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Room temp | >95% | Rapid, avoids use of H₂ gas | Incompatible with sulfur-containing residues, reducible groups |

| Acidolysis | HBr in Acetic Acid | Room temp | Variable | Compatible with sulfur-containing residues | Harsh conditions, can cause side reactions |

Role in Stereochemical Integrity

While the primary role of the Z-group is N-terminal protection, its presence can also influence the stereochemistry of the synthetic process. The introduction of the Z-group can help in reducing the degree of racemization during peptide coupling reactions.[9][11] The urethane-type protecting group helps to suppress the formation of oxazolone intermediates, which are a common cause of racemization.

Applications in Drug Development and Biochemical Research

Z-Dl-Ala-Gly-OH and similar Z-protected peptides serve as crucial building blocks in the synthesis of more complex peptide-based pharmaceuticals.[13][20][21] Peptides are increasingly important as therapeutic agents due to their high specificity and potency.[22][23] Z-Dl-Ala-Gly-OH is specifically utilized in:

-

Peptide Synthesis: As a fundamental component for constructing larger peptides.[13]

-

Biochemical Research: In studies related to enzyme activity and protein interactions.[13][]

-

Pharmaceutical Formulations: The protected dipeptide can be incorporated into drug formulations to enhance stability and bioavailability.[13]

Conclusion

The benzyloxycarbonyl (Z) group in Z-Dl-Ala-Gly-OH is far more than a simple placeholder. It is a sophisticated chemical tool that enables precise and efficient peptide synthesis. Its stability, orthogonality to other common protecting groups, and the well-characterized methods for its removal make it an indispensable part of the synthetic chemist's arsenal. For researchers and professionals in drug development, a thorough understanding of the Z-group's role—from its mechanistic function to its strategic application in complex synthetic pathways—is essential for the successful design and creation of novel peptide-based therapeutics and research probes.

References

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (2025). Benchchem.

- Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. (2025). Benchchem.

- Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. (2025). Benchchem.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.

- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry.

- Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Deriv

- Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Z - Benzyloxycarbonyl. (2021). Bachem.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

- Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? (2016).

- Z-DL-Ala-Gly-OH. Chem-Impex.

- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? Proprep.

- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen

- Application Notes and Protocols for the Cleavage of Z-Protected Peptides

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.

- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogen

- Z-DL-Ala-Gly-OH - (CAS 2503-31-3). BOC Sciences.

- On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. (2021).

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Various Sources.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.

- Protecting Groups in Peptide Synthesis. PubMed.

- Protecting Groups for Amines: Carbam

- Z-Gly-Ala-OH | 3079-63-8. Biosynth.

- Z-Gly-Phe-Ala-OH | C22H25N3O6. PubChem.

- Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry.

- Z-ALA-GLY-OH | 3235-17-4. ChemicalBook.

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2020).

- Benzyl chloroform

- Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides. (2025).

- Cbz deprotection conditions: screening of catalysts and sources of H2.

- Z-DL-His-OH | Peptide Synthesis Building Block. Benchchem.

- c- and z-ions due to preferential cleavage at the N-Cα bond of Xxx-Asp/Asn. researchmap.

- Cleavage into small peptide fragments. UCL.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Peptide bonds: Form

- benzyloxycarbonyl group (CHEBI:51097). EMBL-EBI.

- Recent Trends in Peptide Drug Discovery and Development. (2024). Royal Society of Chemistry.

- Zealand Pharma – Developing innovative peptide therapeutics. Zealand Pharma.

- Homepage – Peptide-Based Drug Discovery. ETH Zurich.

- Peptide Chemistry. BioDuro.

Sources

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 10. benzyloxycarbonyl group (CHEBI:51097) [ebi.ac.uk]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. peptide.com [peptide.com]

- 15. jocpr.com [jocpr.com]

- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. thieme-connect.com [thieme-connect.com]

- 19. bachem.com [bachem.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Homepage – Peptide-Based Drug Discovery | ETH Zurich [peptide-discovery.ethz.ch]

- 22. zealandpharma.com [zealandpharma.com]

- 23. Peptide Chemistry-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Z-Dl-Ala-Gly-OH for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-DL-alanylglycine, commonly referred to as Z-Dl-Ala-Gly-OH. This dipeptide derivative is a crucial building block in synthetic peptide chemistry and holds significant utility in biochemical research and pharmaceutical development. This document elucidates its core physicochemical properties, explores its diverse applications, and provides detailed experimental workflows for its practical implementation in the laboratory. The information herein is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide both foundational knowledge and actionable insights.

Core Compound Identification and Properties

Z-Dl-Ala-Gly-OH is a synthetic dipeptide composed of DL-alanine and glycine, with the N-terminus of the alanine residue protected by a benzyloxycarbonyl (Z) group. This protective group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus while allowing for carboxyl group activation and peptide bond formation.

Physicochemical and Structural Data

The fundamental properties of Z-Dl-Ala-Gly-OH are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 2503-31-3 | [][2][3][4] |

| Molecular Weight | 280.28 g/mol | [][2][4][5][6][7] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [][2][4][5][6][7] |

| IUPAC Name | 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid | [][3] |

| Synonyms | Z-DL-Alanine Glycine, N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine, ((Benzyloxy)carbonyl)alanylglycine | [][2][7][8] |

| Appearance | White powder or solid | [][2][5] |

| Melting Point | 133-135 °C | [][2] |

| Storage Conditions | 2-8 °C Refrigerator | [][8] |

| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | [][3] |

| InChI Key | RNBMQRYMCAVZPN-UHFFFAOYSA-N | [][3] |

Scientific and Industrial Applications

The unique structure of Z-Dl-Ala-Gly-OH, featuring a racemic alanine center and a stable N-terminal protecting group, makes it a versatile tool in various scientific domains.

Peptide Synthesis

The primary application of Z-Dl-Ala-Gly-OH is as a fundamental building block in the synthesis of more complex peptides.[2][3][5] The benzyloxycarbonyl (Z) group provides robust protection of the N-terminus under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenation. This allows for the sequential addition of amino acids to build a desired peptide chain, a cornerstone of drug development and biochemistry.[3][5]

Biochemical Research

In the realm of biochemical research, this compound is utilized in studies concerning protein-protein interactions and enzyme activity.[2][3][5] It can be used as a substrate or inhibitor in enzyme kinetic studies to probe the specificity and mechanism of proteases and other peptidases. Its defined structure helps researchers understand biological processes at a molecular level.[3]

Pharmaceutical Formulations

The dipeptide can be incorporated into pharmaceutical formulations to enhance the stability and bioavailability of therapeutic agents.[2][3] Its properties can improve the solubility and pharmacokinetic profile of peptide-based drugs.

Niche Applications

Beyond its core uses, Z-Dl-Ala-Gly-OH is also explored in other industries:

-

Cosmetics: It is used in the formulation of skincare products, where it may contribute to skin hydration and elasticity.[3][5]

-

Food Industry: It has been investigated as a potential flavor enhancer or as a nutritional supplement.[2][3]

Experimental Protocols and Workflows

The following section provides a generalized, yet detailed, protocol for the use of Z-Dl-Ala-Gly-OH in a standard solution-phase peptide coupling reaction. This workflow is designed to be self-validating through in-process checks.

Workflow for Peptide Bond Formation

This protocol outlines the coupling of Z-Dl-Ala-Gly-OH to an amino acid ester (e.g., Leucine methyl ester, H-Leu-OMe) using a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

Logical Flow of Peptide Coupling

Sources

Synthesis and purification of Z-Dl-Ala-Gly-OH

An In-Depth Technical Guide to the Synthesis and Purification of Z-DL-Ala-Gly-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-Benzyloxycarbonyl-DL-alanylglycine (Z-DL-Ala-Gly-OH). Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a high-yield, high-purity synthesis. The guide details a robust solution-phase synthesis strategy, leveraging a dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) mediated coupling, followed by saponification. It includes step-by-step experimental protocols, advanced purification techniques, and rigorous characterization methodologies. All procedures are designed to be self-validating, supported by mechanistic insights and authoritative references.

Strategic Overview: The Architectural Design of Synthesis

The synthesis of a dipeptide like Z-DL-Ala-Gly-OH is a controlled process requiring the sequential formation of a specific amide bond. A direct reaction between DL-Alanine and Glycine would result in a statistical mixture of products (Ala-Gly, Gly-Ala, Ala-Ala, Gly-Gly, and polymers).[1] Therefore, a robust protecting group strategy is paramount. Our approach is a classical, reliable solution-phase synthesis, which offers scalability and straightforward purification of intermediates.

The overall strategy is dissected into three core stages:

-

Selective Protection: The N-terminus of DL-Alanine is protected with a benzyloxycarbonyl (Z) group, while the C-terminus of Glycine is temporarily protected as a methyl ester. This ensures the peptide bond forms exclusively between the carboxyl group of alanine and the amino group of glycine.

-

Peptide Bond Formation: The protected amino acids, Z-DL-Ala-OH and H-Gly-OMe, are coupled using a carbodiimide-mediated reaction. The inclusion of HOBt is critical to suppress racemization and enhance reaction efficiency.

-

Final Deprotection: The C-terminal methyl ester of the resulting dipeptide is selectively cleaved via saponification to yield the target carboxylic acid, Z-DL-Ala-Gly-OH.

The Chemistry of Control: Reagents and Mechanisms

The Role of Protecting Groups

-

N-Benzyloxycarbonyl (Z or Cbz) Group: The Z-group is an ideal choice for N-terminal protection in this context.[2] It is introduced by reacting the amino acid with benzyl chloroformate under basic conditions. Its key advantage is its stability to the basic conditions of saponification used in the final step. It can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) if further elongation of the peptide is required, a process orthogonal to the ester hydrolysis.[3][4]

-

C-Terminal Methyl Ester (OMe): Protecting the glycine carboxyl group as a methyl ester serves two purposes: it prevents glycine from reacting with itself, and it allows the carboxyl group of Z-DL-Ala-OH to be activated for peptide bond formation.[1] It is easily formed using methanol in the presence of an acid catalyst like thionyl chloride or HCl gas.

The Mechanism of DCC/HOBt Coupling

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to form amide bonds.[5] However, its use alone can lead to significant racemization of the activated amino acid via the formation of an oxazolone intermediate. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this issue by acting as a nucleophilic catalyst.[6][7]

The mechanism proceeds as follows:

-

Activation: The carboxylate of Z-DL-Ala-OH attacks the electrophilic carbon of DCC, forming a highly reactive O-acylisourea intermediate.

-

HOBt Interception: Before this unstable intermediate can rearrange or racemize, it is intercepted by the nucleophilic HOBt. This forms a benzotriazolyl active ester (OBt-ester) and releases dicyclohexylurea (DCU). This active ester is more stable than the O-acylisourea but highly reactive towards amines.

-

Nucleophilic Attack: The free amino group of glycine methyl ester attacks the carbonyl carbon of the OBt-ester.

-

Peptide Bond Formation: This attack forms a tetrahedral intermediate which collapses to form the desired peptide bond, releasing HOBt. The regenerated HOBt can participate in the cycle again.

The primary byproduct, DCU, is conveniently insoluble in most organic solvents like dichloromethane (DCM) or ethyl acetate and is easily removed by filtration.[7]

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent/Component | Role | Typical Molar Equivalence |

| Coupling Step | ||

| Z-DL-Ala-OH | N-terminally protected amino acid | 1.0 |

| H-Gly-OMe·HCl | C-terminally protected amino acid | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | 1.1 |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor/catalyst | 1.1 |

| Triethylamine (TEA) | Base for neutralizing hydrochloride salt | 1.1 |

| Dichloromethane (DCM), Anhydrous | Solvent | - |

| Saponification Step | ||

| Z-DL-Ala-Gly-OMe | Protected dipeptide ester | 1.0 |

| Lithium Hydroxide (LiOH) or NaOH | Hydrolyzing agent | 1.1 - 1.5 |

| Tetrahydrofuran (THF) / Water | Solvent system | - |

Protocol 1: Coupling of Z-DL-Ala-OH and H-Gly-OMe

-

Amine Preparation: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add TEA (1.1 eq.) dropwise and stir for 20-30 minutes at 0 °C to generate the free amine.

-

Carboxyl Activation: In a separate flask, dissolve Z-DL-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.

-

Coupling Initiation: To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.

-

Peptide Bond Formation: Add the cold free amine suspension from step 1 to the activation mixture from step 3. Allow the combined reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-DL-Ala-Gly-OMe, typically as a white solid or viscous oil.

Protocol 2: Saponification of Z-DL-Ala-Gly-OMe

-

Reaction Setup: Dissolve the crude Z-DL-Ala-Gly-OMe (1.0 eq.) in a solvent mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Add a 1 M aqueous solution of LiOH or NaOH (1.2 eq.) dropwise while stirring vigorously. The use of LiOH is often preferred as it can reduce the risk of racemization compared to NaOH under certain conditions.[8]

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-4 hours).

-

Work-up and Isolation: a. Upon completion, remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester. c. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. A white precipitate of Z-DL-Ala-Gly-OH should form. d. Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield the crude final product.

Purification: Achieving Analytical Grade

While the work-up yields a relatively clean product, achieving high purity (>98%) for analytical or developmental purposes requires a dedicated purification step.

Crystallization

Crystallization is an effective and economical method for purifying dipeptides.[9] The crude Z-DL-Ala-Gly-OH solid can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture with water) and allowed to cool slowly. The pure dipeptide will crystallize out, leaving impurities behind in the mother liquor. The optimal solvent system must be determined empirically.

Reversed-Phase HPLC (for analysis and small-scale purification)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing peptide purity and can also be used for purification.[10]

-

Stationary Phase: A C18 column is most common for peptides.[6]

-

Mobile Phase: A gradient of water and acetonitrile (ACN), typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is used.

-

Detection: UV detection at 210-220 nm (peptide bond) and ~257 nm (Z-group aromatic ring).

Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step.

| Technique | Purpose | Expected Results for Z-DL-Ala-Gly-OH |

| ¹H NMR | Structural Elucidation | Aromatic: ~7.3 ppm (multiplet, 5H, Z-group phenyl). Benzyl: ~5.1 ppm (singlet, 2H, Z-group CH₂). Ala-NH: ~6.5-7.0 ppm (doublet). Ala-αH: ~4.2 ppm (multiplet, 1H). Gly-NH: ~7.5-8.0 ppm (triplet). Gly-αH₂: ~3.9 ppm (doublet, 2H). Ala-βH₃: ~1.4 ppm (doublet, 3H). COOH: Broad singlet, ~10-12 ppm. |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to all 13 unique carbons, including the Z-group carbonyl (~156 ppm), peptide carbonyl (~170 ppm), and carboxyl (~173 ppm).[11] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺: Expected m/z = 281.11 (for C₁₃H₁₆N₂O₅). [M+Na]⁺: Expected m/z = 303.09. Key fragments may include loss of benzyl group or cleavage at the peptide bond.[12][13] |

| Analytical RP-HPLC | Purity Assessment | A single major peak with purity ≥98% under gradient elution. |

| Melting Point | Physical Property Confirmation | Literature values are in the range of 133-135 °C.[8] |

Conclusion

The synthesis of Z-DL-Ala-Gly-OH via solution-phase chemistry is a robust and well-established process. Success hinges on a carefully executed protecting group strategy, the use of coupling additives like HOBt to maintain stereochemical integrity, and meticulous purification and characterization. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently produce this valuable dipeptide building block for applications in drug discovery and biochemical research.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Dipeptides using Z-Pro-OH. [URL: https://www.benchchem.com/application-notes/2025/Application-Notes-and-Protocols-for-the-Synthesis-of-Dipeptides-using-Z-Pro-OH]

- Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [URL: https://www.youtube.com/watch?v=video_id] (Note: Direct link to video is unavailable, but the title is searchable).

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. [URL: https://www.bachem.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). [URL: https://www.benchchem.com/application-notes/2025/Application-Notes-and-Protocols-for-Solution-Phase-Peptide-Synthesis-using-Z-Asp(OMe)]

- Al-Warhi, T., et al. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [URL: https://www.researchgate.

- PrepChem.com. (n.d.). Synthesis of C. L-Alanyl-N-Benzyl-Glycine. [URL: https://prepchem.com/synthesis-of-c-l-alanyl-n-benzyl-glycine/]

- MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [URL: https://www.mdpi.com/1422-0067/25/18/9729]

- Aapptec Peptides. (n.d.). Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-synthesis-notes]

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [URL: https://cdnsciencepub.com/doi/10.1139/v73-382]

- Pansare, S. V., et al. (n.d.). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0001]

- Azzouz, R., et al. (2014). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synthesis, 46(15), 2063-2070. [URL: https://www.researchgate.

- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester. [URL: https://patents.google.

- BOC Sciences. (n.d.). Z-DL-Ala-Gly-OH - (CAS 2503-31-3). [URL: https://www.bocsci.com/z-dl-ala-gly-oh-cas-2503-31-3-4132869.html]

- Chem-Impex. (n.d.). Z-DL-Ala-Gly-OH. [URL: https://www.chemimpex.com/products/01146]

- ChemicalBook. (n.d.). Z-DL-ALA-OH(4132-86-9) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/4132-86-9_1HNMR.htm]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. [URL: https://www.benchchem.com/application-notes/2025/An-In-depth-Technical-Guide-to-the-Synthesis-of-N-Benzyloxycarbonyl-N-methyl-L-alanine]

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/introduction-to-peptide-synthesis-methods/]

- Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0034]

- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155909/]

- PrepChem.com. (n.d.). Synthesis of N-carbobenzoxy-L-alanyl-N-(indan- 2-yl)glycine. [URL: https://prepchem.com/synthesis-of-n-carbobenzoxy-l-alanyl-n-indan-2-yl-glycine/]

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly). [URL: https://www.researchgate.

- OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [URL: https://chemistry.osu.edu/~massspec/MS_peptides_proteins.pdf]

- NIH. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625203/]

- University of Calgary. (n.d.). Ch27 : Peptide synthesis. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch27/ch27-3.html]

- ChemicalBook. (n.d.). Z-ALA-GLY-OH | 3235-17-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263597.htm]

- PubChem. (n.d.). Alanylglycine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Alanylglycine]

- Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [URL: https://www.matrixscience.

- Thermo Fisher Scientific. (n.d.). and Z-Ions of Peptides and Proteins Generated Simultaneously by MALDI In-Source Decay. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-62955-MALDI-ISD-ASMS2009-PN62955-EN.pdf]

- University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [URL: https://www.uab.

- Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. [URL: https://royalsocietypublishing.org/doi/10.1098/rsos.230718]

- ResearchGate. (2002). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala. [URL: https://www.researchgate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). DL-Alanylglycine. [URL: https://www.tcichemicals.com/APAC/en/p/A0183]

- Guidechem. (n.d.). DL-ALANYL-GLYCINE 1188-01-8 wiki. [URL: https://www.guidechem.com/wiki/1188-01-8.html]

- NIST. (n.d.). N-dl-Alanylglycine. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1188018]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Mascot help: Peptide fragmentation [matrixscience.com]

Z-Dl-Ala-Gly-OH solubility in different solvents

An In-Depth Technical Guide to the Solubility of Z-Dl-Ala-Gly-OH

Introduction

Z-Dl-Ala-Gly-OH, a benzyloxycarbonyl-protected dipeptide of DL-alanine and glycine, serves as a fundamental building block in synthetic peptide chemistry and as a valuable tool in pharmaceutical development.[1][2] Its unique structure, featuring a bulky hydrophobic protecting group and an ionizable carboxylic acid, presents specific challenges and opportunities for dissolution. The ability to prepare homogenous, accurate-concentration solutions is paramount for its successful application in drug formulation, enzyme kinetic studies, and as an intermediate in the synthesis of more complex peptide structures.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties governing the solubility of Z-Dl-Ala-Gly-OH. Moving beyond a simple list of solvents, we delve into the causality behind its behavior in various media and provide robust, field-proven protocols for its effective solubilization.

Core Physicochemical Characteristics

A molecule's solubility is intrinsically linked to its structure. Z-Dl-Ala-Gly-OH's behavior is a direct consequence of the interplay between its hydrophobic and hydrophilic moieties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [1][][4] |

| Molecular Weight | 280.28 g/mol | [1][2][][4] |

| Appearance | White crystalline powder | [1][2][] |

| Melting Point | 133 - 135 °C | [1][] |

| CAS Number | 2503-31-3 | [1][4] |

Structural Analysis

The solubility profile of Z-Dl-Ala-Gly-OH is dictated by three key structural features:

-

The N-Terminal Benzyloxycarbonyl (Z) Group : This large aromatic group is highly non-polar (hydrophobic). It masks the charge of the N-terminal amine, fundamentally shifting the molecule's character from that of a typical zwitterionic peptide to a more hydrophobic, acidic molecule.[5] This group is the primary driver for solubility in organic solvents.

-

The Dipeptide Backbone (Ala-Gly) : Alanine and glycine are small, neutral amino acids that contribute less to the overall solubility profile compared to the terminal groups.

-

The C-Terminal Carboxylic Acid (-COOH) : This is the primary ionizable group on the molecule, making Z-Dl-Ala-Gly-OH acidic.[6][7][8] Its protonation state is pH-dependent and is the key to manipulating solubility in aqueous systems.

Principles Governing Solubility

Impact of the Hydrophobic Z-Group

The presence of the benzyloxycarbonyl protecting group is the most significant factor influencing this dipeptide's solubility. Protecting groups mask polar functional groups, thereby increasing the overall hydrophobicity of the molecule and reducing its affinity for polar solvents like water.[5][9] Consequently, Z-Dl-Ala-Gly-OH exhibits significantly better solubility in polar aprotic organic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate its large, non-polar region.[10][11][12]

The Critical Role of pH in Aqueous Media

Z-Dl-Ala-Gly-OH is an acidic peptide due to its free C-terminal carboxylic acid. Its solubility in aqueous solutions is therefore highly dependent on pH.

-

At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH), rendering it neutral. The molecule as a whole has very low polarity, dominated by the Z-group, leading to minimal aqueous solubility.

-

Near the Isoelectric Point (pI): Solubility is at its minimum.[13][14][15]

-

At High pH (Basic Conditions): The carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻). This introduces a negative charge, dramatically increasing the molecule's polarity and its ability to interact with water molecules through ion-dipole interactions, thus significantly enhancing its solubility.

This pH-dependent behavior is a powerful tool that can be exploited for dissolution, as detailed in the experimental protocols below.

Qualitative Solubility Profile

Based on the physicochemical principles of protected peptides, the following table summarizes the expected solubility of Z-Dl-Ala-Gly-OH in common laboratory solvents. This serves as a practical starting point for solvent selection.

| Solvent Class | Solvent Example(s) | Expected Solubility | Rationale |

| Polar Protic | Water | Very Poor (neutral pH) | The large hydrophobic Z-group dominates, preventing effective solvation by water.[5] |

| Dilute Aqueous Base (e.g., 0.1 M NH₄HCO₃, pH > 8) | Good to High | Deprotonation of the carboxylic acid to a charged carboxylate increases polarity and solubility.[7] | |

| Methanol, Ethanol | Moderate | These alcohols have both polar (-OH) and non-polar (alkyl) character, allowing them to solvate both ends of the molecule to some extent.[12][16] | |

| Polar Aprotic | DMSO, DMF | High to Very High | These are excellent solvents for protected peptides, capable of disrupting intermolecular hydrogen bonds and solvating the hydrophobic Z-group.[10][11][12] |

| Acetonitrile (ACN) | Moderate to Good | A common solvent for peptides, though typically less powerful than DMSO or DMF.[12] | |

| Non-Polar | Hexane, Toluene | Insoluble | These solvents cannot effectively solvate the polar peptide backbone or the carboxylic acid group. |

Experimental Protocol for Optimal Dissolution

This section provides a systematic, self-validating workflow designed to achieve complete and reproducible solubilization of Z-Dl-Ala-Gly-OH, minimizing the risk of aggregation or inaccurate concentration.

Causality of the Workflow

The recommended strategy prioritizes initial dissolution in a strong organic solvent before introducing an aqueous medium. This is critical because attempting to dissolve a hydrophobic peptide directly in a mixed water/solvent system can lead to immediate aggregation, as the peptide chains associate with each other more readily than they are solvated.[17] Dissolving completely in the organic solvent first ensures the peptide is fully solvated on a molecular level before the aqueous phase is introduced, preventing precipitation.

Step-by-Step Methodology

Pre-Requisites: Always begin with a small, non-critical aliquot of the peptide to establish the correct solvent system before committing the bulk of the material.[6][8] Allow the lyophilized powder to equilibrate to room temperature before opening the vial.

Method 1: Primary Organic Solvent Route (Recommended)

-

Initial Solubilization : To a pre-weighed vial of Z-Dl-Ala-Gly-OH, add a small volume of 100% DMSO or DMF (e.g., start with 100-200 µL for 1-5 mg of peptide) to create a concentrated stock.

-

Mechanical Agitation : Vigorously vortex the mixture. If dissolution is slow, use a bath sonicator for short bursts (e.g., 3 cycles of 15 seconds) to break up aggregates.[8]

-

Gentle Warming (Optional) : If the peptide remains insoluble, gently warm the solution to a temperature not exceeding 40°C.[5][13] High temperatures risk peptide degradation.

-

Confirmation of Dissolution : Ensure the solution is perfectly clear and free of any visible particulates. If not, add a small additional volume of the organic solvent and repeat agitation.

-

Aqueous Dilution : Once fully dissolved in the organic solvent, slowly add your desired aqueous buffer or water dropwise while continuously vortexing. This gradual dilution is crucial to prevent the peptide from crashing out of solution.[12][17]

-

Final Validation : Proceed to the "Final Validation" steps.

Method 2: Alternative Aqueous pH-Adjustment Route

-

Suspension : Add the desired final volume of deionized water or a neutral buffer (e.g., PBS) to the peptide vial. It will likely form a fine white suspension.

-

Basification : While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate, 0.1 M NH₄OH, or 0.1 M NaOH) drop-by-drop.

-

Monitor Dissolution : Continue adding the base slowly until the solution becomes completely clear. Monitor the pH to ensure it is compatible with your downstream application.

-

Final Validation : Proceed to the "Final Validation" steps.

Final Validation (Mandatory for Both Methods)

-

Centrifugation : Centrifuge the final solution at high speed (e.g., >10,000 x g for 5-10 minutes).[11][13] This step is a self-validating control; it pellets any micro-aggregates or undissolved material that may not be visible to the naked eye.

-

Supernatant Transfer : Carefully collect the supernatant for your experiment. This ensures that the concentration of your working solution is accurate and that no particulate matter is carried over into sensitive assays.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Peptide precipitates when aqueous buffer is added. | • The final concentration exceeds the solubility limit in the mixed solvent.• The pH of the final solution is too low, causing protonation of the carboxylate. | • Prepare a more dilute final solution.• Increase the proportion of organic co-solvent (if the assay allows).• Use a buffer with a higher pH (e.g., pH 8.0-8.5). |

| Solution remains cloudy or forms a gel. | • Peptide aggregation due to strong intermolecular forces (hydrogen bonding, hydrophobic interactions).[5] | • Increase sonication time/intensity.[8]• If compatible with the experiment, consider adding a chaotropic agent like urea to the aqueous buffer to disrupt hydrogen bonding networks.[17] |

| Peptide will not dissolve even in 100% DMSO/DMF. | • Insufficient solvent volume for the amount of peptide.• Highly crystalline or aggregated starting material. | • Add more organic solvent to decrease the concentration.• Employ the full range of agitation techniques: vigorous vortexing, extended sonication, and gentle warming.[5][8] |

Conclusion

The solubility of Z-Dl-Ala-Gly-OH is a multi-faceted characteristic governed by the strong hydrophobic nature of its N-terminal protecting group and the ionizable state of its C-terminal acid. While poorly soluble in neutral water, it is readily dissolved in polar aprotic organic solvents like DMSO and DMF. Its aqueous solubility can also be significantly enhanced by increasing the pH to deprotonate the carboxylic acid.

For reliable and reproducible results, the recommended dissolution method involves initial solubilization in a minimal volume of DMSO or DMF, followed by a careful, gradual dilution with the desired aqueous medium. This systematic approach, coupled with a final validation step of centrifugation, ensures the preparation of homogenous, accurate, and aggregate-free solutions suitable for the most sensitive research and development applications.

References

-

Do, H. T., Chua, Y. Z., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances. Available at: [Link]

-

Bio Basic. (n.d.). Peptide Solubility. Available at: [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research. Available at: [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Available at: [Link]

-

Omizzolo, M. (2024). What Factors Determine Peptide Solubility? Available at: [Link]

-

ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Gly-Phe-Ala-OH. PubChem Compound Summary for CID 14805787. Available at: [Link]

-

ResearchGate. (n.d.). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. Available at: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF? Available at: [Link]

-

MOLBASE. (n.d.). N-benzyloxycarbonyl-L-alanylglycine price & availability. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. biobasic.com [biobasic.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Prediction and improvement of protected peptide solubility in organic solvents [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. jpt.com [jpt.com]

- 12. bachem.com [bachem.com]

- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 14. reta-peptide.com [reta-peptide.com]

- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 17. Solubility Guidelines for Peptides [sigmaaldrich.com]

Topic: Z-Dl-Ala-Gly-OH Stability and Storage Conditions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-DL-alanylglycine (Z-Dl-Ala-Gly-OH) is a protected dipeptide widely utilized as a fundamental building block in peptide synthesis and as a substrate in various biochemical assays.[][2][3] Its structural integrity is paramount to ensure the validity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive analysis of the factors governing the stability of Z-Dl-Ala-Gly-OH, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment. By integrating mechanistic insights with practical methodologies, this document serves as an essential resource for professionals dedicated to peptide chemistry and drug development.

Core Physicochemical and Structural Characteristics

Understanding the inherent properties of Z-Dl-Ala-Gly-OH is the foundation for predicting its behavior and stability. The molecule consists of a DL-alanine residue linked to a glycine residue via a peptide bond. The N-terminus of alanine is protected by a benzyloxycarbonyl (Z) group, a widely employed urethane-type protecting group known for its relative stability under various conditions.[4][5]

Table 1: Physicochemical Properties of Z-Dl-Ala-Gly-OH

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid | [] |

| Synonyms | N-(N-((Phenylmethoxy)carbonyl)-DL-alanyl)glycine, Z-DL-Ala-Gly-OH | [] |

| CAS Number | 2503-31-3 | [][6][7] |

| Molecular Formula | C13H16N2O5 | [][2] |

| Molecular Weight | 280.28 g/mol | [][2][6] |

| Appearance | White crystalline powder or solid | [][2][6] |

| Melting Point | 133-135 °C | [][6] |

| Purity (Typical) | ≥96% (HPLC), ≥99% (TLC) | [2][6] |

The presence of the benzyloxycarbonyl (Z) group is a critical design choice in peptide synthesis, intended to "mask" the nucleophilicity of the N-terminal amine to prevent uncontrolled polymerization during coupling reactions.[5] This group enhances the overall stability and solubility of the dipeptide, facilitating its use in various formulations.[6][7]

Fundamental Principles of Z-Dl-Ala-Gly-OH Stability

The stability of Z-Dl-Ala-Gly-OH is governed by the chemical integrity of its three key functional components: the N-terminal benzyloxycarbonyl (Z) group, the internal amide (peptide) bond, and the C-terminal carboxylic acid. Each of these sites presents a potential vulnerability to degradation under specific environmental conditions.

-

The Benzyloxycarbonyl (Z) Group: This group is notably stable under mildly acidic and basic conditions, which is why it is favored in peptide synthesis.[5] However, it is susceptible to cleavage under strong reducing conditions (catalytic hydrogenation) or by strong acids like HBr in acetic acid.[8][9] Its aromatic ring also introduces a chromophore, making the molecule susceptible to photolytic degradation.

-

The Amide (Peptide) Bond: The peptide bond between alanine and glycine is the backbone of the dipeptide. While generally stable, it is the primary target for hydrolysis, a process catalyzed by strong acids, strong bases, or specific enzymes (proteases). This cleavage results in the formation of the constituent protected amino acid (Z-Dl-Ala-OH) and glycine.

-

The C-Terminal Carboxylic Acid: The carboxylic acid moiety is relatively stable but can participate in reactions such as esterification if exposed to alcohols under acidic conditions. Its ionization state is pH-dependent, which can influence the molecule's overall solubility and aggregation behavior.[10]

Major Degradation Pathways and Mechanisms

To ensure the long-term viability of Z-Dl-Ala-Gly-OH, it is crucial to understand the chemical reactions that can compromise its purity. These degradation pathways can be accelerated by factors such as temperature, pH, light, and the presence of oxidative agents.[11]

Diagram 1: Potential Degradation Pathways for Z-Dl-Ala-Gly-OH.

-

Hydrolysis: This is the most common degradation pathway for peptides.[11]

-

Mechanism: Involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond. Under acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic. Under basic conditions, the hydroxide ion acts as a potent nucleophile.

-

Consequence: Results in the scission of the peptide bond, yielding Z-Dl-Alanine and Glycine. Extreme pH conditions can also lead to the hydrolysis of the Z-group itself.[8]

-

-

Photodegradation: Molecules with aromatic systems, like the benzyl group in Z-Dl-Ala-Gly-OH, can absorb UV radiation.

-

Mechanism: Absorption of UV light (especially below 220 nm) can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive radical species.[12]

-

Consequence: This can lead to a complex mixture of degradation products and a loss of purity. It is particularly relevant for peptides containing aromatic residues.[13]

-

-

Oxidation: While alanine and glycine side chains are not highly susceptible to oxidation, the peptide backbone and the benzyl group can be targeted under aggressive conditions.

-

Mechanism: Exposure to atmospheric oxygen, peroxides, or metal ions can initiate radical chain reactions.

-

Consequence: Can lead to the formation of carbonyl compounds or cross-linked species, impacting the peptide's structure and function.

-

Recommended Storage and Handling Protocols

Proper storage is the most effective strategy to mitigate degradation and ensure the long-term stability of Z-Dl-Ala-Gly-OH. The primary objective is to minimize exposure to catalysts of degradation: water, heat, and light.

Table 2: Recommended Storage Conditions for Z-Dl-Ala-Gly-OH

| Condition | Temperature | Atmosphere | Duration | Rationale & Best Practices |

| Short-Term | 2 to 8 °C[][2][6] | Sealed container, with desiccant | Weeks to Months | Refrigeration slows down most chemical degradation kinetics. The compound is typically shipped at ambient temperature but should be refrigerated upon receipt.[14] Ensure the container is tightly sealed to prevent moisture absorption. |

| Long-Term | -20 °C or -80 °C[13][15] | Inert gas (Argon/Nitrogen), sealed container | 1 to 5+ years | Freezing virtually halts hydrolytic and other chemical reactions.[13] Storing under an inert atmosphere minimizes oxidation. For lyophilized powder, -20°C can preserve integrity for 3-5 years.[13] Aliquot upon first use to avoid repeated freeze-thaw cycles, which can introduce moisture and physically stress the material. |

| In-Solution | -80 °C | Sterile, aprotic solvent (e.g., DMSO) | Months | Stability in solution is significantly lower than in solid form. If solution storage is necessary, use a dry, aprotic solvent, flash-freeze aliquots in liquid nitrogen, and store at -80°C. Peptide stability in DMSO at -80°C is generally well-preserved.[15] Avoid aqueous buffers for long-term storage due to the risk of hydrolysis. |

Handling Best Practices:

-

Hygroscopicity: As a polar molecule with amide and carboxyl groups, Z-Dl-Ala-Gly-OH is potentially hygroscopic. Always handle in a dry environment (e.g., glove box or low-humidity room) and allow the container to equilibrate to room temperature before opening to prevent water condensation.

-

Light Sensitivity: To prevent photodegradation, store the compound in amber vials or containers protected from light.[13]

-

Contamination: Use sterile, dedicated spatulas and equipment to prevent cross-contamination with moisture, metals, or enzymatic residues that could catalyze degradation.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for defining shelf-life and understanding degradation profiles. This involves both long-term studies under recommended storage conditions and accelerated (forced degradation) studies.

Long-Term Stability Study (ICH-Based Protocol)

This protocol assesses stability under recommended storage conditions over an extended period.

Diagram 2: Workflow for Long-Term Stability Testing.

Methodology:

-

Time 0 Analysis: Characterize the initial batch of Z-Dl-Ala-Gly-OH. Record its appearance and perform RP-HPLC and LC-MS analysis to establish the initial purity and impurity profile.

-

Sample Preparation: Aliquot the solid material into multiple airtight, light-protected vials to avoid contaminating the bulk stock at each time point.

-

Storage: Place the aliquots under the desired long-term storage conditions (e.g., 4°C and -20°C).[11]

-

Scheduled Testing: At predefined intervals (e.g., 3, 6, 9, 12, 18, 24 months), remove one aliquot from each storage condition.[11]

-

Analysis: Allow the sample to equilibrate to room temperature. Perform the same set of analyses as in Step 1 (appearance, RP-HPLC, LC-MS).

-

Data Evaluation: Compare the results to the Time 0 data. A significant change in purity (e.g., >2% decrease) or the appearance of a major degradation product (>0.5%) may indicate instability under those conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate decomposition to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[16][17][18]

References

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 12. On the photostability of peptides after selective photoexcitation of the backbone: prompt versus slow dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptidesystems.com [peptidesystems.com]

- 14. usbio.net [usbio.net]

- 15. researchgate.net [researchgate.net]

- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 17. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]

- 18. biopharmaspec.com [biopharmaspec.com]

An In-Depth Technical Guide to the Biological Activity of Z-DL-Ala-Gly-OH

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk

This document provides a comprehensive technical framework for the investigation and characterization of the biological activity of the N-terminally protected dipeptide, Z-DL-Ala-Gly-OH. While primarily documented as a stable building block for peptide synthesis, its chemical structure warrants a thorough exploration of its potential as a bioactive molecule.[][2][3] This guide moves beyond its role in synthesis to propose and detail a logical, multi-pronged research plan to elucidate its intrinsic biological functions.

Our approach is grounded in the established activities of structurally similar N-protected dipeptides. The presence of the N-terminal Carbobenzoxy (Z) group provides stability and hydrophobicity, while the dipeptide core (DL-Ala-Gly) presents a motif that could interact with various biological targets.[4][5] This guide is structured not as a rigid protocol, but as a strategic workflow, empowering researchers to systematically uncover and validate the potential therapeutic relevance of this molecule.

Section 1: Physicochemical Characterization and Rationale for Investigation

Before delving into biological assays, it is critical to confirm the identity and purity of Z-DL-Ala-Gly-OH. This foundational step ensures the validity of all subsequent biological data.

Table 1: Core Physicochemical Properties of Z-DL-Ala-Gly-OH

| Property | Value | Source |

| CAS Number | 2503-31-3 | [][3] |

| Molecular Formula | C13H16N2O5 | [] |

| Molecular Weight | 280.28 g/mol | [] |

| Appearance | White powder | [] |

| Melting Point | 133-135 °C | [] |

| Synonyms | N-Carbobenzoxy-DL-alanylglycine | [] |

| Canonical SMILES | CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | [] |

| Storage | Store at 2-8 °C | [] |

Scientific Rationale: The structure of Z-DL-Ala-Gly-OH suggests two primary avenues of investigation:

-

Enzyme Modulation: N-terminally blocked peptides are classical substrates and inhibitors for a wide range of proteases.[6][7] The Ala-Gly sequence is a simple, uncharged motif that could potentially be recognized by various proteases, including caspases, cathepsins, or other endopeptidases that cleave after small aliphatic residues.[8][9][10] The racemic nature of the DL-Alanine may influence binding, potentially making it a broad-spectrum inhibitor or a stereospecific substrate.

-

Antimicrobial Activity: There is a growing body of research demonstrating that short peptide derivatives can possess potent antimicrobial properties.[11][12] These peptides often act by disrupting bacterial cell membranes. The amphipathic character imparted by the benzyl group and the peptide backbone makes this a plausible activity to investigate.

Section 2: Experimental Workflow for Biological Characterization

A systematic approach is essential to efficiently screen for and characterize biological activity. The following workflow is proposed as a logical progression from broad screening to more specific functional assays.

Caption: Proposed experimental workflow for characterizing Z-DL-Ala-Gly-OH.

Section 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points. As a senior scientist, you must adapt these based on your specific equipment, cell lines, and initial findings. The rationale behind key steps is included to facilitate troubleshooting and modification.

Protocol 1: General Protease Activity/Inhibition Screening

Causality: This assay serves as a broad screen to determine if Z-DL-Ala-Gly-OH can be cleaved by or can inhibit common proteases. A fluorogenic substrate allows for a highly sensitive, homogenous assay format suitable for high-throughput screening.[6][13] We will test for both substrate and inhibitory activity.

Methodology:

-

Reagent Preparation:

-